molecular formula C15H14O3 B1315115 5-(1-Naphthyl)-5-oxovaleric acid CAS No. 59345-41-4

5-(1-Naphthyl)-5-oxovaleric acid

Cat. No. B1315115
CAS RN: 59345-41-4
M. Wt: 242.27 g/mol
InChI Key: YUDYQQKYLMKELC-UHFFFAOYSA-N
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Description

The compound “5-(1-Naphthyl)-5-oxovaleric acid” is a carboxylic acid derivative of 1-naphthol. 1-Naphthol is an organic compound that is a derivative of naphthalene. It can be produced by reducing naphthalene with sodium borohydride . The “5-oxovaleric acid” part suggests the presence of a five-carbon chain with a ketone group on the second carbon and a carboxylic acid group on the terminal carbon .


Molecular Structure Analysis

The molecular structure of “5-(1-Naphthyl)-5-oxovaleric acid” would likely feature a naphthyl group attached to a five-carbon chain, with a ketone group on the second carbon and a carboxylic acid group on the terminal carbon .


Chemical Reactions Analysis

As a carboxylic acid, “5-(1-Naphthyl)-5-oxovaleric acid” would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation . The ketone group could potentially undergo reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

Based on its structure, “5-(1-Naphthyl)-5-oxovaleric acid” would likely be a solid at room temperature. It would be expected to have higher solubility in organic solvents due to the presence of the naphthyl group .

Scientific Research Applications

1. Development in Analytical Chemistry

A study by Krämer, Marco, and Hammock (1994) focused on developing a selective enzyme-linked immunosorbent assay for 1-naphthol, which is closely related to the 5-(1-Naphthyl)-5-oxovaleric acid. This advancement is significant in analytical chemistry for detecting specific metabolites in agricultural products (Krämer, Marco, & Hammock, 1994).

2. Electropolymerization and Material Science

Pham, Mostefai, Simon, and Lacaze (1994) explored the electrooxidation of 5-amino 1-naphthol, which is structurally similar to 5-(1-Naphthyl)-5-oxovaleric acid. Their research contributed to the development of polymeric films with potential applications in material science and electronics (Pham, Mostefai, Simon, & Lacaze, 1994).

3. Asymmetric Oxidative Couplings in Organic Synthesis

Barhate and Chen (2002) conducted research on catalytic asymmetric oxidative couplings of 2-naphthols using oxovanadium(IV) complexes. This research is relevant to organic synthesis and could potentially be applicable to compounds like 5-(1-Naphthyl)-5-oxovaleric acid for developing enantioselective synthetic methods (Barhate & Chen, 2002).

4. Electrochemical Studies in Polymer Chemistry

Research by Cintra, Torresi, Louarn, and Torresi (2004) on poly(5-amino 1-naphthol) and its electrochemical behavior in acidic solutions highlights the relevance of electrochemical studies in polymer chemistry, which can be extended to related compounds like 5-(1-Naphthyl)-5-oxovaleric acid (Cintra, Torresi, Louarn, & Torresi, 2004).

5. Histochemical Applications

Pearson and Defendi (1957) used 5-bromoindoxyl acetate, a compound structurally related to 5-(1-Naphthyl)-5-oxovaleric acid, for the histochemical demonstration of esterases. This study showcases the utility of naphthol derivatives in histochemistry and diagnostic applications (Pearson & Defendi, 1957).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of “5-(1-Naphthyl)-5-oxovaleric acid”. If it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical, handling “5-(1-Naphthyl)-5-oxovaleric acid” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The potential applications of “5-(1-Naphthyl)-5-oxovaleric acid” would depend on its physical and chemical properties, as well as the context in which it’s used. It could potentially be used in the synthesis of other compounds, or as a building block in pharmaceutical or materials science research .

properties

IUPAC Name

5-naphthalen-1-yl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14(9-4-10-15(17)18)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDYQQKYLMKELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502747
Record name 5-(Naphthalen-1-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59345-41-4
Record name 5-(Naphthalen-1-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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